molecular formula C10H11NO3 B1433159 N-(6-methyl-2H-1,3-benzodioxol-5-yl)acetamide CAS No. 1443980-28-6

N-(6-methyl-2H-1,3-benzodioxol-5-yl)acetamide

Cat. No.: B1433159
CAS No.: 1443980-28-6
M. Wt: 193.2 g/mol
InChI Key: AQEGZDFRJZQYSE-UHFFFAOYSA-N
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Description

N-(6-methyl-2H-1,3-benzodioxol-5-yl)acetamide is an organic compound that belongs to the class of benzodioxole derivatives This compound is characterized by the presence of a benzodioxole ring system, which is a structural fragment found in many natural and synthetic compounds exhibiting a broad spectrum of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methyl-2H-1,3-benzodioxol-5-yl)acetamide typically involves the following steps:

    Starting Material: The synthesis begins with 6-methyl-2H-1,3-benzodioxole, which is commercially available or can be synthesized from 3,4-methylenedioxyphenylacetic acid.

    Acetylation: The key step involves the acetylation of 6-methyl-2H-1,3-benzodioxole using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out at room temperature for several hours.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acetylation reactions using optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated purification systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(6-methyl-2H-1,3-benzodioxol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted benzodioxole derivatives.

Scientific Research Applications

N-(6-methyl-2H-1,3-benzodioxol-5-yl)acetamide has several scientific research applications:

Comparison with Similar Compounds

N-(6-methyl-2H-1,3-benzodioxol-5-yl)acetamide can be compared with other benzodioxole derivatives:

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide: Similar structure but different biological activity.

    N-(3,4-methylenedioxyphenyl)acetamide: Known for its use in the synthesis of various pharmaceuticals.

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide: Exhibits different pharmacological properties compared to this compound.

The uniqueness of this compound lies in its specific substitution pattern on the benzodioxole ring, which imparts distinct biological activities and chemical reactivity.

Properties

IUPAC Name

N-(6-methyl-1,3-benzodioxol-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-6-3-9-10(14-5-13-9)4-8(6)11-7(2)12/h3-4H,5H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQEGZDFRJZQYSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1NC(=O)C)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901254811
Record name Acetamide, N-(6-methyl-1,3-benzodioxol-5-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901254811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443980-28-6
Record name Acetamide, N-(6-methyl-1,3-benzodioxol-5-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443980-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-(6-methyl-1,3-benzodioxol-5-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901254811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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